molecular formula C14H15NO4S2 B2565095 N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941928-33-2

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2565095
CAS No.: 941928-33-2
M. Wt: 325.4
InChI Key: BGUGMSNBDINPAW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that features a thiophene ring, a benzo[b][1,4]dioxepine moiety, and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromaticity and stability, contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-21(17,15-10-11-3-1-8-20-11)12-4-5-13-14(9-12)19-7-2-6-18-13/h1,3-5,8-9,15H,2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUGMSNBDINPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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